molecular formula C17H16ClNO5 B2733773 N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 748776-40-1

N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2733773
CAS No.: 748776-40-1
M. Wt: 349.77
InChI Key: ZFSKNIXFCUVVJK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a substituted acetamide derivative characterized by a 4-chloro-2-methoxyphenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety linked via an acetamide bridge. The compound features two methoxy groups, a formyl group, and a chloro substituent, which collectively influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-15-8-12(18)4-5-13(15)19-17(21)10-24-14-6-3-11(9-20)7-16(14)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKNIXFCUVVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxyaniline and 4-formyl-2-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 4-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-methoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-formyl-2-methoxyphen

Biological Activity

N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, with the CAS number 748776-40-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H16ClNO5
  • Molar Mass : 349.77 g/mol
  • Density : 1.332 g/cm³ (predicted)
  • Boiling Point : 556.1 °C (predicted)
  • pKa : 11.74 (predicted) .

This compound exhibits various biological activities primarily through its interaction with cellular pathways involved in inflammation and cell proliferation:

  • Inhibition of Osteoclastogenesis : Research indicates that similar compounds in this class can inhibit osteoclast formation, which is crucial in bone resorption processes. For instance, derivatives like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated significant inhibition of osteoclastogenesis and reduced bone resorption in vitro and in vivo .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are essential for mitigating oxidative stress in cells. Compounds with similar methoxy and formyl groups have shown reducing power and total antioxidant activity in various assays .
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide .

Study on Osteoclastogenesis Inhibition

A study published in Nature highlighted the effects of compounds structurally similar to this compound on osteoclastogenesis. The results showed that these compounds could significantly alter the mRNA expression of osteoclast-specific markers, effectively blocking the formation of mature osteoclasts and suppressing their bone resorption activity both in vitro and in models of ovariectomy-induced bone loss .

Antioxidant Properties

Another investigation into the compound's antioxidant potential revealed that it could reduce oxidative stress markers in cellular models. This study utilized various assays to measure the reducing power and total antioxidant capacity, confirming that the compound could act as a potent antioxidant agent .

Comparative Biological Activity Table

Biological Activity This compound Related Compounds
Osteoclastogenesis InhibitionSignificant inhibition observedN-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide
Antioxidant ActivityModerate to high reducing powerVarious methoxy-substituted phenols
Anti-inflammatory EffectsPotentially reduces TNF-α and NO productionOther acetamide derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting strong antibacterial activity.

Antitumor Activity

The structural characteristics of this compound suggest potential antitumor effects. Studies on related compounds indicate that modifications in the phenyl and methoxy groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated significant growth inhibition in HT29 colon cancer cells, with IC50 values reported below 1.98 μg/mL.

Antimicrobial Evaluation

In vitro studies have shown that certain structural features of related compounds enhance their ability to inhibit biofilm formation in bacterial cultures. These findings indicate that the presence of electron-donating groups like methoxy can significantly improve antibacterial efficacy.

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of compounds similar to this compound on Jurkat T cells and HT29 cells. The results indicated that the presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound's structure could yield more potent derivatives.

Activity TypeTarget Pathogen/Cell LineMIC/IC50 (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in the substituents on the aromatic rings. Key comparisons include:

Compound Name Substituents on Aromatic Rings Molecular Weight (g/mol) Key Properties/Notes Evidence ID
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-bromo, 2-methoxy (N-aryl); 4-formyl, 2-methoxy (phenoxy) 364.19 Higher lipophilicity due to bromine; synthesis yield/purity not reported .
N-(4-nitrophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-nitro, 2-methoxy (N-aryl); 4-formyl, 2-methoxy (phenoxy) 329.35 (calc.) Strong electron-withdrawing nitro group; may enhance reactivity in electrophilic substitutions .
N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 3,4-dichloro, 2-methoxy (N-aryl); 4-formyl, 2-methoxy (phenoxy) 354.19 Increased halogen content may improve binding to hydrophobic targets; no biological data reported .
N-(2-methyl-4-nitrophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 2-methyl, 4-nitro (N-aryl); 4-formyl, 2-methoxy (phenoxy) 344.32 Methyl and nitro groups introduce steric and electronic effects; 3D structure resolved via crystallography .

Technological and Industrial Relevance

  • Crystallography Tools : Structures of related compounds (e.g., ) were resolved using software like SHELXL and ORTEP-3, highlighting the importance of computational tools in characterizing acetamide derivatives .

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